molecular formula C8H10N4O2 B2565975 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one CAS No. 74258-03-0

3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one

Cat. No. B2565975
CAS RN: 74258-03-0
M. Wt: 194.194
InChI Key: SHWHMSOYMXRBHU-VZUCSPMQSA-N
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Description

1,2,4-Triazole derivatives are significant heterocycles that exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in pharmaceuticals and agrochemicals . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group is one of the strategies for the synthesis of substituted 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Mechanism of Action

The unique structure of 1,2,4-triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the broad range of biological activities and the importance of the triazole scaffold, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4,6H,2-3H2,1H3,(H,9,10,12)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHMSOYMXRBHU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NC=NN1)C2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=NC=NN1)/C2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one

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